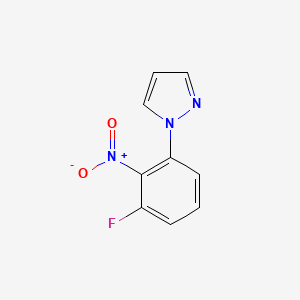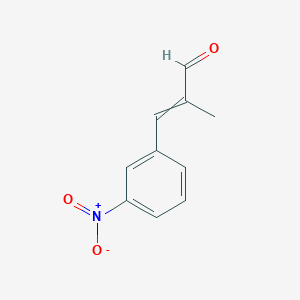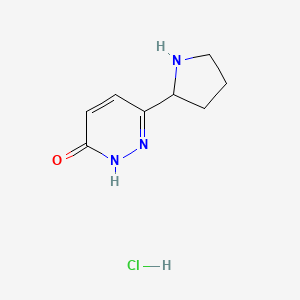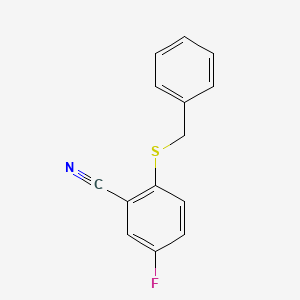![molecular formula C11H10F2O3 B11823770 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)
3-[2-(difluoromethoxy)phenyl]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-[2-(difluorométhoxy)phényl]but-2-énoïque est un composé organique de formule moléculaire C11H10F2O3 et d'un poids moléculaire de 228,19 g/mol . Il est caractérisé par la présence d'un groupe difluorométhoxy lié à un cycle phényle, qui est lui-même lié à une fraction d'acide buténoïque. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-[2-(difluorométhoxy)phényl]but-2-énoïque implique généralement la réaction du 2-(difluorométhoxy)benzaldéhyde avec un réactif approprié pour former le dérivé d'acide buténoïque correspondant. Une méthode courante consiste à utiliser une réaction de Wittig, dans laquelle l'aldéhyde est mis en réaction avec un ylure de phosphonium pour former le produit souhaité . Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que le tert-butylate de potassium et un solvant tel que le tétrahydrofurane (THF) à basse température.
Méthodes de production industrielle
La production industrielle de l'acide 3-[2-(difluorométhoxy)phényl]but-2-énoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait généralement optimisé en termes de rendement et de pureté, avec un contrôle précis des conditions réactionnelles et des étapes de purification pour garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-[2-(difluorométhoxy)phényl]but-2-énoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la double liaison de la fraction d'acide buténoïque en liaison simple, formant des dérivés saturés.
Substitution : Le groupe difluorométhoxy peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers produits substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme le méthylate de sodium pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des solvants appropriés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques oxydés, les dérivés d'acide butanoïque réduits et divers dérivés phényliques substitués, en fonction de la réaction et des conditions spécifiques employées .
Applications de la recherche scientifique
L'acide 3-[2-(difluorométhoxy)phényl]but-2-énoïque a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : La recherche peut explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ses effets sur les systèmes biologiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-[2-(difluorométhoxy)phényl]but-2-énoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe difluorométhoxy peut influencer la réactivité et l'affinité de liaison du composé à diverses enzymes ou récepteurs. Les voies et cibles exactes dépendent de l'application et du contexte spécifiques de la recherche .
Applications De Recherche Scientifique
3-[2-(difluoromethoxy)phenyl]but-2-enoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mécanisme D'action
The mechanism of action of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l'acide 3-[2-(difluorométhoxy)phényl]but-2-énoïque comprennent :
- Acide 3-[2-(méthoxy)phényl]but-2-énoïque
- Acide 3-[2-(trifluorométhoxy)phényl]but-2-énoïque
- Acide 3-[2-(chlorométhoxy)phényl]but-2-énoïque
Unicité
L'unicité de l'acide 3-[2-(difluorométhoxy)phényl]but-2-énoïque réside dans la présence du groupe difluorométhoxy, qui confère des propriétés électroniques et stériques distinctes par rapport à ses analogues.
Propriétés
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-7(6-10(14)15)8-4-2-3-5-9(8)16-11(12)13/h2-6,11H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUQGDKBFFHJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)


![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)



![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)


